1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol

Description

Chemical Structure and Properties

Core Structural Features

Spatial Arrangement of Pyrazole Ring and Thiophene Ring

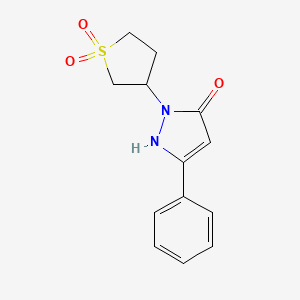

The molecular structure of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol features a complex three-dimensional arrangement incorporating multiple ring systems. The compound possesses a molecular formula of C13H14N2O3S with a molecular weight of 278.33 grams per mole. The central architecture consists of a five-membered pyrazole ring directly connected to a tetrahydrothiophene ring system that has been oxidized to form a sulfone functionality.

The pyrazole ring adopts a planar configuration, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered ring. The phenyl substituent at the 3-position of the pyrazole ring extends the conjugated system, while the hydroxyl group at the 5-position provides additional hydrogen bonding capabilities. The tetrahydrothiophene ring exists in a puckered conformation typical of saturated five-membered rings, with the sulfur atom bearing two oxygen atoms in a sulfone configuration.

The spatial relationship between these ring systems creates a non-planar molecular geometry where the tetrahydrothiophene ring is positioned approximately perpendicular to the pyrazole plane. This arrangement influences the overall molecular properties and reactivity patterns of the compound. The three-dimensional structure allows for specific intermolecular interactions and affects the compound's solubility and physical properties.

Electronic Effects of Sulfone Groups

The presence of the sulfone functionality (SO2) within the tetrahydrothiophene ring system exerts profound electronic effects throughout the molecular structure. Sulfone groups are highly electron-withdrawing due to the high oxidation state of sulfur and the electronegativity of the oxygen atoms. This electron-withdrawing character significantly influences the electron density distribution across the entire molecule.

The sulfone group creates a strong dipole moment within the tetrahydrothiophene ring, with the sulfur atom bearing a partial positive charge and the oxygen atoms carrying partial negative charges. This polarization extends its influence to the attached pyrazole ring system through inductive effects. The electron-deficient character of the sulfone-containing ring affects the nucleophilicity of the pyrazole nitrogen atoms and influences the acidity of the hydroxyl group at the 5-position.

Furthermore, the sulfone functionality contributes to the overall stability of the compound by delocalizing electron density and providing resonance stabilization. The strong carbon-sulfur bonds and the oxidized nature of the sulfur center create a chemically robust structure that resists decomposition under normal conditions. The electronic effects of the sulfone group also influence the compound's reactivity patterns, making certain positions more electrophilic and affecting substitution reactions.

Acidity and Hydrogen Bonding Ability of Phenolic Hydroxyl Groups

The hydroxyl group positioned at the 5-position of the pyrazole ring exhibits enhanced acidity compared to typical alcohols due to the electron-withdrawing effects of the aromatic heterocycle and the adjacent sulfone-containing substituent. The pyrazole ring system, being electron-deficient, stabilizes the conjugate base formed upon deprotonation of the hydroxyl group through resonance delocalization.

The acidity of this hydroxyl group is further enhanced by the cumulative electron-withdrawing effects of the phenyl substituent at the 3-position and the sulfone-containing tetrahydrothiophene ring at the 1-position. These substituents increase the electrophilic character of the pyrazole ring, making the hydroxyl proton more acidic than in simple pyrazole derivatives.

The hydrogen bonding capabilities of the compound are multifaceted, involving both the hydroxyl group as a donor and various heteroatoms as acceptors. The hydroxyl group can form strong hydrogen bonds with suitable acceptors, while the oxygen atoms of the sulfone group and the nitrogen atoms of the pyrazole ring can serve as hydrogen bond acceptors. This extensive hydrogen bonding network contributes to the compound's solid-state packing arrangements and influences its solubility characteristics in protic solvents.

Physical and Chemical Properties

Melting and Solubility Analysis

The melting characteristics of this compound reflect the influence of its complex molecular structure and intermolecular interactions. While specific melting point data for this exact compound is not extensively reported in the available literature, related pyrazole derivatives with similar structural features typically exhibit melting points in the range of 200-250 degrees Celsius, indicating significant crystalline stability.

The solubility profile of the compound is governed by the balance between its polar and nonpolar structural elements. The presence of the sulfone group and the hydroxyl functionality provides hydrophilic character, while the phenyl ring and the hydrocarbon framework of the tetrahydrothiophene ring contribute hydrophobic properties. This amphiphilic nature results in moderate solubility in polar organic solvents such as dimethyl sulfoxide and ethanol, while exhibiting limited solubility in purely aqueous or nonpolar solvents.

The hydrogen bonding capabilities of the compound significantly influence its solubility behavior. In protic solvents, the hydroxyl group can participate in intermolecular hydrogen bonding, enhancing solubility. The sulfone oxygen atoms also contribute to solvent interactions through their hydrogen bond accepting properties. Temperature effects on solubility are particularly pronounced due to the energy required to disrupt the extensive hydrogen bonding network in the solid state.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 278.33 g/mol | |

| Molecular Formula | C13H14N2O3S | |

| Density | 1.5±0.1 g/cm³ | |

| Purity (typical) | ≥97% |

Thermal Stability and Decomposition Pathways

The thermal stability of this compound is influenced by the strength of its constituent bonds and the stability of its ring systems. The compound exhibits considerable thermal stability due to the aromatic character of the pyrazole ring and the robust nature of the sulfone functionality. The boiling point has been calculated to be approximately 598.5±50.0 degrees Celsius at 760 millimeters of mercury, indicating substantial thermal resistance.

The primary decomposition pathways likely involve the cleavage of the carbon-nitrogen bonds connecting the ring systems, as these represent some of the weaker bonds in the molecule. At elevated temperatures, the hydroxyl group may undergo dehydration reactions, potentially leading to the formation of more complex condensation products. The sulfone group typically remains intact at moderate temperatures due to the strong sulfur-oxygen bonds, but at extreme temperatures, sulfur dioxide elimination may occur.

Thermal decomposition studies of related pyrazole derivatives suggest that the phenyl substituent provides additional thermal stability through resonance stabilization. The decomposition process is typically complex, involving multiple concurrent pathways that produce various smaller molecular fragments. The flash point of the compound is reported to be 297.9±30.1 degrees Celsius, indicating the temperature at which vapors may ignite under specific conditions.

Spectral Characteristics (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The infrared spectroscopic characteristics of this compound reveal distinctive absorption bands corresponding to its various functional groups. The sulfone functionality exhibits characteristic strong absorption bands around 1300-1150 wavenumbers, corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations. The hydroxyl group displays a broad absorption in the 3200-3600 wavenumber region, which may be shifted depending on the extent of hydrogen bonding in the solid state.

The aromatic carbon-carbon stretching vibrations of both the pyrazole and phenyl rings appear in the 1400-1600 wavenumber region, while the carbon-hydrogen stretching vibrations of the aromatic systems are observed around 3000-3100 wavenumbers. The aliphatic carbon-hydrogen stretches of the tetrahydrothiophene ring appear at slightly lower frequencies in the 2800-3000 wavenumber range.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound. In proton nuclear magnetic resonance, the aromatic protons of the phenyl ring and pyrazole system appear in the downfield region between 7-8 parts per million. The hydroxyl proton typically appears as a broad singlet that may exchange with deuterium oxide. The methylene protons of the tetrahydrothiophene ring appear as complex multiplets in the 2-4 parts per million region, with the proton adjacent to the sulfone group being particularly deshielded.

Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 278, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of sulfur dioxide (64 mass units) and various combinations of the ring systems. The base peak often corresponds to fragments derived from the pyrazole-phenyl portion of the molecule, reflecting the stability of these aromatic systems under ionization conditions.

Electronic Distribution and Molecular Orbital Analysis

The electronic structure of this compound exhibits complex orbital interactions arising from the combination of aromatic pyrazole and phenyl systems with the electron-withdrawing sulfone functionality. The highest occupied molecular orbital is primarily localized on the phenyl-pyrazole system, with significant contributions from the nitrogen lone pairs and the aromatic π-system. The presence of the hydroxyl group at the 5-position of the pyrazole ring contributes additional electron density through resonance effects.

The lowest unoccupied molecular orbital shows substantial contribution from the sulfone group, reflecting its strong electron-accepting character. This orbital distribution creates a polarized electronic structure that influences the compound's reactivity and spectroscopic properties. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is affected by the extent of conjugation between the ring systems and the electron-withdrawing effects of the sulfone group.

The electron density distribution reveals significant polarization within the molecule, with electron-rich regions concentrated around the nitrogen atoms and the hydroxyl group, while electron-deficient areas are associated with the sulfone functionality and the positions adjacent to the electron-withdrawing groups. This uneven electron distribution contributes to the compound's dipole moment and influences its intermolecular interactions.

The molecular orbital analysis also reveals the extent of conjugation between the phenyl ring and the pyrazole system, which provides additional stability to the molecule. The sulfone-containing tetrahydrothiophene ring, being saturated, does not participate in the extended π-system but exerts its influence through inductive effects. The overall electronic structure suggests potential reactivity at specific positions, particularly those adjacent to the electron-withdrawing sulfone group and those influenced by the electron-rich pyrazole nitrogen atoms.

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-13-8-12(10-4-2-1-3-5-10)14-15(13)11-6-7-19(17,18)9-11/h1-5,8,11,14H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVACBXRBFWZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazol-5-ol Core with Phenyl Substitution

The pyrazol-5-ol moiety can be synthesized by the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by appropriate functionalization:

Step 1: Formation of 3-phenyl-1H-pyrazol-5-ol

- Phenylhydrazine is reacted with acetoacetic acid derivatives (e.g., ethyl acetoacetate) under controlled temperature to form the pyrazole ring.

- The reaction is typically conducted in an organic solvent such as toluene, with heating at 100–110°C for 24 hours, followed by cooling and workup steps including filtration and washing to isolate the pyrazole intermediate.

Step 2: Purification and isolation

- The crude product is subjected to extraction and washing steps with aqueous and organic solvents to remove impurities.

- Concentration under reduced pressure and recrystallization in methanol/water mixtures yield purified pyrazol-5-ol derivatives.

Preparation and Oxidation of the Tetrahydrothiophene Moiety

Step 1: Synthesis of tetrahydrothiophene ring

- The tetrahydrothiophene ring can be synthesized via cyclization reactions involving appropriate sulfur-containing precursors.

Step 2: Oxidation to sulfone (1,1-dioxide)

- The tetrahydrothiophene is oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

- Controlled reaction conditions ensure selective oxidation to the sulfone without over-oxidation or ring cleavage.

Coupling of Sulfone-Substituted Tetrahydrothiophene to Pyrazol-5-ol

- The coupling reaction involves nucleophilic substitution or condensation reactions where the sulfone-substituted tetrahydrothiophene is linked at position 1 to the pyrazol-5-ol ring nitrogen.

- This step may require activation of one component (e.g., halogenation of the thiophene ring) and the use of bases or catalysts to facilitate bond formation.

- Reaction conditions are optimized to maximize yield and purity, often involving temperature control and solvent selection (e.g., polar aprotic solvents).

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Phenylhydrazine + ethyl acetoacetate in toluene | 100–110°C | 24 h | ~80 | Stirring, followed by cooling and filtration |

| Workup | Extraction with toluene and water washes | 25–55°C | Several hours | - | Removal of impurities |

| Oxidation of tetrahydrothiophene | m-CPBA or H₂O₂ | 0–25°C | 2–4 h | 75–85 | Controlled oxidation to sulfone |

| Coupling reaction | Sulfone-thiophene + pyrazol-5-ol derivative, base catalyst | 50–80°C | 6–12 h | 70–78 | Use of polar aprotic solvents |

Research Findings and Optimization Insights

- The oxidation step to form the sulfone is critical; over-oxidation can degrade the thiophene ring, so mild oxidants and temperature control are essential.

- Using ethyl acetoacetate as the β-ketoester precursor allows for efficient pyrazole ring formation with good regioselectivity.

- The coupling reaction benefits from the use of bases such as potassium hydroxide or organic amines to deprotonate the pyrazol-5-ol nitrogen, enhancing nucleophilicity.

- Purification steps involving aqueous washes and recrystallization improve the final product purity, which is crucial for applications requiring high chemical integrity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| Pyrazol-5-ol synthesis | Phenylhydrazine, ethyl acetoacetate | Cyclization | Temp: 100–110°C; Time: 24 h | Formation of 3-phenyl-1H-pyrazol-5-ol |

| Tetrahydrothiophene oxidation | m-CPBA or H₂O₂ | Oxidation | Temp: 0–25°C; Time: 2–4 h | Conversion to 1,1-dioxide sulfone |

| Coupling reaction | Sulfone-thiophene, pyrazol-5-ol, base | Nucleophilic substitution | Temp: 50–80°C; Time: 6–12 h | Formation of target compound |

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the thienyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Pharmaceutical Applications

1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol has been studied for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and antipyretic effects. The presence of the pyrazole ring is often associated with a range of biological activities, including:

- Anti-cancer properties : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation.

- Antimicrobial activity : Compounds containing thienyl groups have demonstrated activity against various bacterial strains.

Chemical Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole and thienyl derivatives. Researchers are exploring modifications to enhance its efficacy and reduce toxicity. Key synthetic routes include:

- Condensation reactions : Combining thienyl compounds with substituted pyrazoles.

- Functionalization : Introducing different substituents to the pyrazole ring to modify biological activity.

Material Science Applications

In material science, compounds like this compound are investigated for their potential in creating novel materials with specific properties:

- Conductive polymers : The incorporation of such compounds into polymer matrices may enhance electrical conductivity.

- Sensors : Their unique electronic properties make them suitable candidates for sensor applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of thienyl-containing pyrazoles. The findings revealed that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.

Summary of Findings

The compound this compound presents promising applications across various fields:

| Application Area | Potential Benefits |

|---|---|

| Pharmaceutical | Anti-cancer, anti-inflammatory |

| Material Science | Conductive polymers, sensors |

| Antimicrobial Research | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Pyrazol-5-ol Derivatives with Aryl Substituents

- 1-(4-Chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol (C₂₀H₁₃ClN₂O₃): Substitutions: Chlorophenyl at N1 and furoyl at C3. The absence of a sulfone group reduces electron-withdrawing effects compared to the target compound .

- 3-Phenyl-1-(3-nitrophenyl)-1H-pyrazol-5-ol: Substitutions: Nitrophenyl at N1. Key Differences: The nitro group (NO₂) is strongly electron-withdrawing, further increasing hydroxyl acidity. Crystallographic studies reveal tautomeric preferences (enol vs. keto forms), which may differ from the sulfone-containing analog due to resonance effects .

Alkyl vs. Aryl Substituents

- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methylbutyl)-1H-pyrazol-5-ol (C₁₂H₂₀N₂O₃S, CAS: 1246052-90-3):

Functional Group Variations

Sulfone-Containing Analogs

The sulfone group in the target compound distinguishes it from most analogs. For example:

- 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (C₁₈H₁₄N₂O₃):

Heterocyclic Modifications

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile: Incorporates a tetrazole-thioether chain and cyano group. Exhibits a higher molecular weight (355.1 g/mol) and distinct NMR shifts (δ 1.54 ppm for CH₃, δ 8.19 ppm for NH₂), reflecting altered electronic environments .

Tautomerism and Crystallography

Pyrazol-5-ol derivatives often exhibit tautomerism between enol (OH) and keto (C=O) forms. For example:

- 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ol exists predominantly in the enol form, stabilized by intramolecular hydrogen bonding.

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol adopts the keto form due to electron-donating methoxy groups, which reduce hydroxyl acidity . The sulfone group in the target compound likely stabilizes the enol form through resonance, a behavior contrasting with methoxy-substituted analogs.

Comparative Data Table

Biological Activity

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, identified by its molecular formula and CAS number 1246069-39-5, exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. In particular, this compound has shown promising results against various bacterial strains. A study evaluated its effectiveness against Gram-negative bacteria such as Escherichia coli and Proteus mirabilis, and Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| P. mirabilis | 12 | |

| S. aureus | 18 | |

| B. subtilis | 16 |

These findings indicate that the compound possesses significant antibacterial activity, particularly against S. aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies indicated that this compound effectively reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS) .

Table 2: Anti-inflammatory Effects

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| LPS Only | 600 | 700 |

| Compound Treatment | 180 | 200 |

The reduction in IL-6 and TNF-alpha levels suggests a strong anti-inflammatory effect of this compound .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

The IC50 values indicate that this compound is particularly effective against lung cancer cells (A549), highlighting its potential as an anticancer agent .

Case Studies

Recent studies have synthesized various derivatives of pyrazole and thiazole to enhance biological activity. One notable study synthesized a series of thiazole-linked pyrazoles and evaluated their biological activities, revealing that modifications at specific positions significantly impacted their efficacy .

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with ketones or aldehydes to form the pyrazole core. For example, thiophene sulfone precursors can be coupled to pyrazole intermediates via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures . Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst loading : 5–10 mol% Pd catalysts balance cost and yield.

- Temperature : Heating (80–100°C) ensures complete coupling.

Post-synthesis, purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms sulfone (δ ~3.5–4.0 ppm for thienyl-SO₂) and hydroxyl (δ ~10–12 ppm) groups .

- IR spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3200–3400 cm⁻¹ (O-H) validate functional groups .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What critical steps mitigate impurities during purification?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted aldehydes or byproducts .

- Washing protocols : Cold ether or water effectively removes residual acids or salts .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., anticonvulsant vs. anti-inflammatory results) can arise from assay variability or impurities. Strategies include:

- In silico docking : Predict binding affinities to targets (e.g., GABA receptors) using software like AutoDock, guided by structural analogs .

- Orthogonal assays : Validate activity across multiple models (e.g., electrophysiology + enzyme inhibition) .

- Purity validation : Use HPLC (>95% purity) to exclude confounding impurities .

Q. What strategies optimize derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate electron density and bioactivity .

- Bioisosteric replacement : Replace the hydroxyl group with -NH₂ or -SH to enhance solubility or target interactions .

- Diazonium salt chemistry : Functionalize the pyrazole core via diazonium intermediates to generate novel analogs .

Q. How can molecular docking guide therapeutic development?

Methodological Answer:

- Target identification : Dock the compound into protein active sites (e.g., cyclooxygenase-2) to predict binding modes .

- Free energy calculations (MM/GBSA) : Estimate binding energies to prioritize analogs .

- Dynamic simulations : MD simulations (100 ns) assess stability of ligand-target complexes .

Q. What analytical challenges arise in biological matrix quantification, and how are they addressed?

Methodological Answer:

- Matrix interference : Use LC-MS/MS with selective ion monitoring (SRM) to distinguish the compound from metabolites .

- Sample preparation : Solid-phase extraction (C18 columns) removes proteins and lipids.

- Method validation : Ensure linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.